molecular formula C7H16N2O B13169400 N-(2-amino-2-methylpropyl)propanamide

N-(2-amino-2-methylpropyl)propanamide

Cat. No.: B13169400
M. Wt: 144.21 g/mol
InChI Key: YEOWOMSLKHCPHO-UHFFFAOYSA-N
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Description

N-(2-Amino-2-methylpropyl)propanamide is a propanamide derivative characterized by a branched alkylamine substituent at the nitrogen atom of the amide group. Its molecular formula is C₇H₁₅N₂O, with a molecular weight of 143.21 g/mol. The compound features a primary amine group in the 2-amino-2-methylpropyl moiety, which confers distinct polarity and reactivity compared to other propanamide derivatives.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)propanamide

InChI

InChI=1S/C7H16N2O/c1-4-6(10)9-5-7(2,3)8/h4-5,8H2,1-3H3,(H,9,10)

InChI Key

YEOWOMSLKHCPHO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(C)(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-amino-2-methylpropyl)propanamide can be synthesized through the reaction of 1,2-diamino-2-methylpropane with ethyl isobutyrate. The reaction typically involves the use of a solvent such as ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-amino-2-methylpropyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-amino-2-methylpropyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Polarity: The primary amine in this compound enhances hydrophilicity compared to tertiary amines (e.g., (S)-2-Amino-N,N-dimethylpropanamide) or nonpolar alkyl chains (e.g., N-(2-methylbutyl)propanamide).
  • Biological Activity : Aromatic and sulfonamide derivatives (e.g., ) are more likely to exhibit enzyme inhibition (e.g., acetylcholinesterase ) due to π-π stacking and hydrogen-bonding interactions.

Physical Properties

  • Melting Point : Propanamides with aromatic groups (e.g., ) generally exhibit higher melting points due to crystallinity, whereas alkyl-substituted analogs (e.g., N-(2-methylbutyl)propanamide ) are likely liquids at room temperature.
  • Solubility: The primary amine in this compound improves water solubility compared to N,N-dimethyl derivatives or lipophilic esters (e.g., ethyl palmitoleate in ).

Biological Activity

N-(2-amino-2-methylpropyl)propanamide, also known as a branched amide compound, has garnered attention in recent years due to its potential biological activities. This article explores its interactions with biological macromolecules, enzyme inhibition, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional group and an amino substituent, with a molecular formula of C5H12N2OC_5H_{12}N_2O and a molecular weight of 142.20 g/mol. The branched alkyl chain enhances its solubility and reactivity, making it a valuable candidate for various biological studies.

Enzyme Inhibition

Research indicates that this compound can modulate enzyme activity through specific interactions with target proteins. Its amino group facilitates hydrogen bonding, which is critical for altering protein conformation and function. This property suggests potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors for therapeutic purposes.

Anti-inflammatory Effects

Recent studies have highlighted the compound's ability to inhibit pro-inflammatory cytokines in cellular models. For instance, in mouse microglial cells stimulated with lipopolysaccharide (LPS), this compound demonstrated significant inhibition of cytokine production, including interleukin (IL)-1β and tumor necrosis factor (TNF)-α. This anti-inflammatory effect is linked to the modulation of signaling pathways such as NF-κB, which plays a crucial role in inflammatory responses .

Neuroprotective Applications

In neurodegenerative disease models, this compound has shown promise in reducing cell death and inflammatory responses associated with conditions like Alzheimer's disease. In organotypic cultures stimulated with β-amyloid, the compound improved neuronal survival and decreased microglial activation, suggesting its potential as a neuroprotective agent .

Antibacterial Activity

Although primarily noted for its anti-inflammatory properties, some derivatives of this compound have been evaluated for antibacterial activity. In studies screening against various Gram-positive and Gram-negative bacteria, certain analogs exhibited selective inhibition against Mycobacterium smegmatis, indicating potential for further development as narrow-spectrum antibiotics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameMolecular FormulaKey Features
N-(2-aminoethyl)propanamideC5H12N2OSimpler structure; less sterically hindered
N-(2-amino-2-methylpropyl)butanamideC8H17N2OLonger alkyl chain; potentially different reactivity
N-(2-amino-2-methylpropyl)prop-2-enamideC7H13NContains a double bond; increased reactivity

This table illustrates how this compound stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds.

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